molecular formula C13H13N5O2 B2573744 5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 58113-07-8

5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No. B2573744
CAS RN: 58113-07-8
M. Wt: 271.28
InChI Key: PNXCBMYVHBEZGP-UHFFFAOYSA-N
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Description

This compound is a Bendamustine impurity . It’s a brown solid with a molecular formula of C14H19N3O2 and a molecular weight of 261.32 .


Synthesis Analysis

In the hydrogenation reaction kettle, 50 g of 1-methyl-5-nitro-1H-benzimidazole-2-butyric acid ethyl ester is added, along with 2.5 g of 5% palladium/carbon, 1.3 L of methanol, and 475 ml of ethyl acetate . The reaction solution is kept at 25 °C for 15 hours under a hydrogen pressure of 0.1 - 0.2 MPa .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 130-135°C and a predicted boiling point of 471.6±25.0 °C . It has a predicted density of 1.21±0.1 g/cm3 . It’s slightly soluble in chloroform and ethyl acetate .

Scientific Research Applications

  • Synthesis and Pharmacological Properties:

    • A study by Gokulan et al. (2012) reported on the synthesis of a series of compounds similar to 5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester, investigating their potential as analgesic and anti-inflammatory agents. The compounds showed significant activity with mild ulcerogenic potential compared to indomethacin, suggesting potential clinical applications in pain management and inflammation control (Gokulan et al., 2012).
  • Application in Wheat and Barley Cultivation:

    • Beck et al. (1988) described a novel method to convert 5-Amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters to 5-cyano esters. These cyano esters are precursors to chemical hybridizing agents in wheat and barley, indicating their role in agricultural science and crop production (Beck et al., 1988).
  • Corrosion Inhibition:

    • Herrag et al. (2007) investigated pyrazole derivatives, similar to the compound , as corrosion inhibitors for steel in hydrochloric acid. They found that these compounds significantly reduced corrosion rates, highlighting their potential in industrial applications for protecting metals (Herrag et al., 2007).
  • Eco-friendly Synthesis Strategy:

    • Mabrouk et al. (2020) focused on the eco-friendly synthesis of new pyrazolyl α-amino esters derivatives, emphasizing the importance of sustainable and environmentally friendly approaches in chemical synthesis. The study highlighted the potential of these compounds in medicinal chemistry (Mabrouk et al., 2020).
  • Antimicrobial Activities:

    • El-Meguid (2014) synthesized new compounds containing a benzoimidazole moiety, similar to the compound , and evaluated their antimicrobial activities. The study indicated significant effectiveness against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (El-Meguid, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

ethyl 5-amino-1-(1H-benzimidazol-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-20-12(19)8-7-15-18(11(8)14)13-16-9-5-3-4-6-10(9)17-13/h3-7H,2,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXCBMYVHBEZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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